5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a compound that belongs to the class of amino-pyrazoles. These compounds are known for their diverse applications in organic and medicinal chemistry.
Preparation Methods
The synthesis of 5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves several steps. One common method is the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-methoxybenzyl chloride and 3-(trifluoromethyl)benzylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups, using reagents like halogens or alkylating agents.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.
Scientific Research Applications
5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly for kinases and other proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of dyes, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances its binding affinity and specificity. The compound can also interfere with signaling pathways by modulating the activity of key proteins .
Comparison with Similar Compounds
Similar compounds include other amino-pyrazoles and trifluoromethyl-substituted pyrazoles. Compared to these compounds, 5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the methoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-3-CARBONITRILE
- 5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPANE-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-1-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-28-15-7-5-12(6-8-15)11-26-17(23)16(10-24-26)18(27)25-14-4-2-3-13(9-14)19(20,21)22/h2-10H,11,23H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBISVJCFWDVAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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